Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
Description
Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl ester group at position 3 and a chlorosulfonylmethyl group at position 3. The chlorosulfonyl (–SO₂Cl) moiety imparts significant electrophilicity and reactivity, making this compound valuable in synthetic chemistry for nucleophilic substitution reactions or as a sulfonating agent. Its molecular weight is 248.68 g/mol, with a melting point (mp) of 116–117°C .
Properties
IUPAC Name |
methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEXWDOQVKNZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193058-76-1 | |
| Record name | methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The construction of the 1,2-oxazole core often begins with cyclocondensation reactions. A key approach involves the van Leusen oxazole synthesis, which utilizes aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. For instance, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate has been employed as a precursor for oxazole formation through TosMIC-mediated cyclization. Adapting this method, methyl 4-formyl-1,2-oxazole-3-carboxylate could serve as a starting material. Subsequent introduction of the chlorosulfonylmethyl group requires sulfonation of a methyl substituent.
Chlorosulfonation is typically achieved using chlorosulfonic acid (ClSO3H) under controlled temperatures. For example, methyl 5-methyl-1,2-oxazole-3-carboxylate reacts with ClSO3H at 0–5°C to yield the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl5) to form the sulfonyl chloride. This two-step process ensures high regioselectivity, with yields exceeding 75% under optimized conditions.
Critical Parameters :
- Temperature control during sulfonation (≤5°C) minimizes side reactions.
- Stoichiometric excess of PCl5 (1.5–2.0 equivalents) ensures complete conversion to the sulfonyl chloride.
- Anhydrous conditions prevent hydrolysis of reactive intermediates.
Direct Sulfonyl Chloride Incorporation via Nucleophilic Substitution
An alternative route involves introducing the chlorosulfonylmethyl group during oxazole ring formation. This method employs methyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate as a substrate, where the bromine atom undergoes nucleophilic displacement with sodium sulfite (Na2SO3) to form the sulfonate salt. Subsequent treatment with thionyl chloride (SOCl2) converts the sulfonate to the sulfonyl chloride.
Reaction Scheme :
- Nucleophilic Displacement :
$$
\text{Methyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate} + \text{Na}2\text{SO}3 \rightarrow \text{Methyl 3-(sulfonatomethyl)-1,2-oxazole-5-carboxylate}
$$ - Chlorination :
$$
\text{Methyl 3-(sulfonatomethyl)-1,2-oxazole-5-carboxylate} + \text{SOCl}_2 \rightarrow \text{Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate}
$$
This method offers a 68–72% overall yield, with purity confirmed via HPLC (>98%).
Post-Functionalization of Preformed Oxazole Derivatives
Post-synthetic modification of preassembled oxazole frameworks provides another viable pathway. Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate undergoes sulfonation using sulfur trioxide (SO3) in dioxane, followed by chlorination with oxalyl chloride (Cl2C2O2). This approach avoids harsh conditions associated with direct chlorosulfonation, preserving the ester functionality.
Optimization Insights :
- SO3 concentration (1.2 equivalents) balances reactivity and side-product formation.
- Oxalyl chloride (3.0 equivalents) ensures quantitative conversion of sulfonic acid to sulfonyl chloride.
- Reaction monitoring via TLC (Silutol UV-254) confirms intermediate stages.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Van Leusen + Sulfonation | 75–80% | >95% | High regioselectivity | Multi-step, requires hazardous reagents |
| Nucleophilic Substitution | 68–72% | >98% | Direct functionalization | Limited substrate availability |
| Post-Functionalization | 65–70% | 97% | Mild conditions, preserves ester group | Lower overall yield |
Spectroscopic Characterization and Validation
Structural confirmation relies on advanced spectroscopic techniques:
- ¹H NMR : The sulfonyl chloride proton (CH2SO2Cl) resonates as a singlet at δ 4.25–4.30 ppm, while the oxazole proton appears at δ 8.35–8.40 ppm.
- ¹³C NMR : The carbonyl carbon (COOCH3) is observed at δ 164.5 ppm, with the sulfonyl carbon at δ 55.2 ppm.
- LC-MS : Molecular ion peaks at m/z 294 [M+H]⁺ align with theoretical values.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (–SO₂Cl) group is highly electrophilic, enabling nucleophilic displacement with amines, thiols, and alcohols.
Example Reaction Pathway :
Cyclization Reactions
The oxazole ring participates in dehydrative cyclization to form fused heterocycles.
Key Finding : Cyclization with N-(4-hydroxypyrimidin-5-yl)benzamides yields oxazolo-pyrimidines with IC₅₀ values < 1 μM for VEGFR-2 inhibition.
Condensation and Smiles Rearrangement
The chlorosulfonyl group facilitates Smiles rearrangements with aminoazoles.
Mechanistic Insight : The reaction proceeds via sulfonamide intermediate formation, followed by intramolecular cyclization .
Suzuki Cross-Coupling
The chlorosulfonylmethyl group can be functionalized via boronate intermediates.
| Boronate Partner | Catalyst | Conditions | Product | Application | Reference |
|---|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ | Ethanol/H₂O, 70°C | Biaryl-substituted oxazoles | Fluorescent probes |
Example : Coupling with 4-fluorophenylboronic acid yields derivatives with logP ~2.8 and improved bioavailability .
Thiourea Formation and S-Methylation
Reaction with isothiocyanates generates thioureas, which undergo further modifications.
| Step | Reagent | Product | Key Data | Reference |
|---|---|---|---|---|
| Thiourea synthesis | Phenyl isothiocyanate | 5-(Thioureidomethyl)oxazole | IR: 2209 cm⁻¹ (CN stretch) | |
| S-Methylation | Methyl iodide | Methylthioether derivatives | : δ 2.5 (s) |
Outcome : Thiourea derivatives exhibit moderate activity against HPV11 (IC₅₀ ~50 μM) .
Hydrolysis and Decarboxylation
The methyl ester undergoes hydrolysis under acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate has been identified as a valuable pharmacophore in the design of several classes of drugs. It has been explored for its potential as a precursor in developing:
- Kinase inhibitors: These are crucial in cancer therapy as they target specific enzymes involved in tumor growth.
- VEGFR-2 inhibitors: These inhibitors are essential in controlling angiogenesis, the formation of new blood vessels from pre-existing ones, which is vital for tumor growth.
- Immunosuppressive agents: These compounds can help manage autoimmune diseases by suppressing the immune response.
- Antiviral drugs: The compound's structure allows for modifications that enhance antiviral activity against various pathogens .
2. Anticancer Activity:
Recent studies have synthesized derivatives of this compound and evaluated their anticancer properties. For instance, a series of 5-sulfonyl derivatives were tested against 60 cancer cell lines, demonstrating potent cytotoxic activity. One compound showed average GI50 values indicating strong potential for further development as an anticancer agent .
Organic Synthesis Applications
1. Synthesis of Chiral Compounds:
The compound serves as a starting material for synthesizing chiral β-amino acid derivatives. This process involves:
- 1,2-dipolar cycloaddition reactions: These reactions utilize chlorosulfonyl isocyanate to react with various substrates, leading to the formation of chiral compounds that are important in pharmaceutical applications.
2. Heterocyclic Chemistry:
this compound can be utilized to synthesize complex heterocycles through various condensation reactions. These heterocycles are valuable in drug discovery due to their diverse biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s ability to undergo various chemical reactions makes it a versatile tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
Table 1: Key Structural and Physical Properties
Key Observations :
- Aromatic Core Influence : The benzene and thiophene derivatives (e.g., Methyl 4-[(chlorosulfonyl)methyl]benzoate) exhibit higher melting points compared to the thiophene analog, likely due to stronger π-stacking interactions in planar aromatic systems .
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorosulfonyl group (–SO₂Cl) enhances electrophilicity at the adjacent methyl group, enabling nucleophilic attack. In contrast, the methoxymethyl (–CH₂OCH₃) group in Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate is electron-donating, reducing reactivity .
Functional Group Modifications
Key Observations :
- Sulfonamide vs. Sulfonyl Chloride : Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate replaces –SO₂Cl with a sulfonamide (–SO₂NHR), enabling hydrogen bonding but reducing electrophilicity .
- Fluorinated Analog : Methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate leverages fluorine’s electronegativity for enhanced metabolic stability and binding affinity in drug design .
Crystallographic and Solid-State Behavior
- Crystal Packing : The chlorosulfonyl group in the target compound likely participates in halogen bonding or dipole interactions, similar to the intermolecular O–H⋯O hydrogen bonds observed in 5-methylisoxazole-3-carboxylic acid .
- Density and Solubility : The predicted density of Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate (1.37 g/cm³) is lower than the target compound, suggesting differences in packing efficiency .
Biological Activity
Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H6ClO4S
- Molecular Weight : 205.63 g/mol
- Structure : The compound features an oxazole ring with a chlorosulfonyl group and a carboxylate moiety, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of oxazole derivatives with chlorosulfonyl chloride under controlled conditions. Various solvents such as chlorocarbons and acetonitrile are used to maintain an inert environment during the reaction.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxazole have been screened against multiple cancer cell lines, demonstrating significant cytotoxicity. One study reported that a related derivative exhibited GI50 values in the low micromolar range against human cancer cells, indicating potent anticancer properties .
Table 1: Cytotoxicity Data of Related Oxazole Derivatives
| Compound Name | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 5.37 × 10^-6 | 1.29 × 10^-5 | 3.6 × 10^-5 |
The mechanism through which this compound exerts its biological effects primarily involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides and other biologically active derivatives .
Other Biological Activities
In addition to its anticancer potential, this compound has been explored for its role in developing kinase inhibitors and immunosuppressive agents. Its structural features make it a valuable pharmacophore in designing compounds that target various biological pathways .
Case Studies
- Anticancer Screening : A study conducted on a series of oxazole derivatives found that certain compounds exhibited broad-spectrum cytotoxic activity against multiple cancer types, including lung and breast cancer . The results were promising enough to warrant further investigation into their mechanisms and potential therapeutic applications.
- Kinase Inhibition : Research has shown that derivatives of this compound can act as effective inhibitors of specific kinases involved in cancer progression. These findings suggest potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the oxazole ring. For example, sulfonation of a methyl-substituted oxazole precursor using chlorosulfonic acid under controlled anhydrous conditions (0–5°C) can introduce the chlorosulfonyl group. Subsequent esterification or carboxylation steps require precise pH control (e.g., buffered aqueous solutions) to avoid hydrolysis of the sulfonyl chloride moiety. Yield optimization often employs TLC monitoring and column chromatography for purification .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). For structural confirmation, high-resolution mass spectrometry (HRMS) and IR spectroscopy (to confirm sulfonyl chloride C=O stretch at ~1370 cm⁻¹) are critical. Discrepancies in NMR integration ratios may indicate residual solvents or byproducts, necessitating repeated recrystallization .
Q. What crystallographic tools are recommended for resolving its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances, with special attention to the sulfonyl chloride group’s geometry .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines or alcohols under mild conditions (e.g., DCM, 0°C to RT). Kinetic studies using in situ NMR can track substitution rates. Competing hydrolysis is mitigated by anhydrous solvents and molecular sieves. Computational DFT analysis (e.g., Gaussian) predicts reactive sites and transition states .
Q. What strategies address contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., oxazole ring protons) may arise from solvent effects or conformational flexibility. Parametrization of computational models (e.g., IEFPCM solvent model in Gaussian) improves agreement. For X-ray vs. DFT bond-length mismatches, Hirshfeld surface analysis identifies packing forces distorting the crystal structure .
Q. How is this compound utilized in designing enzyme inhibitors or covalent probes?
- Methodological Answer : The chlorosulfonyl group acts as a warhead for covalent binding to catalytic cysteine residues. Kinetic characterization (e.g., IC₅₀ determination via fluorogenic assays) and MS/MS-based peptide mapping identify adduct formation. Competitive labeling with iodoacetamide confirms site specificity. Structural analogs with fluorinated sulfonyl groups (e.g., -SO₂F) enhance metabolic stability .
Q. What are the challenges in analyzing its stability under physiological conditions?
- Methodological Answer : Hydrolysis kinetics are studied via LC-MS in PBS buffer (pH 7.4, 37°C). Degradation products (e.g., sulfonic acid derivatives) are quantified using external calibration curves. Accelerated stability testing (40°C/75% RH) identifies excipient compatibility for formulation. Solid-state stability requires DSC to monitor polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
